N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

COX-2 inhibition Anti-inflammatory Thiadiazole SAR

Researchers pursuing COX-2 or anticancer SAR studies often lack systematic dual-methoxy substituent data for the 1,2,3-thiadiazole-5-carboxamide scaffold. This compound uniquely pairs 4-methoxybenzyl (N-position) with 4-methoxyphenyl (C4-position)-a structural combination absent from mono-methoxy analogs. • COX-2 Selectivity: Benchmark vs. N-benzyl analog (IC₅₀ = 12.3 µM) to quantify methoxy-driven selectivity gains in COX-1/COX-2 panels. • Cytotoxicity Profiling: Fill SAR matrix gaps vs. 4-methyl analog (HeLa IC₅₀ = 10.0 µM) across HeLa, MCF-7, HCT-116, SK-OV-3 cell lines. • Wnt Pathway Probing: Deploy as a dual-methoxy chemical probe for proteomics-based target deconvolution. Supplied as custom synthesis with full analytical characterization (HPLC, NMR, MS).

Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
Cat. No. B11020366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC18H17N3O3S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O3S/c1-23-14-7-3-12(4-8-14)11-19-18(22)17-16(20-21-25-17)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyQFURYFXDUYTAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Overview


N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic 1,2,3-thiadiazole-5-carboxamide derivative characterized by a dual-methoxy substitution pattern—a 4-methoxyphenyl group at the thiadiazole C4 position and a 4-methoxybenzyl moiety on the carboxamide nitrogen. The 1,2,3-thiadiazole-5-carboxamide scaffold is recognized as a privileged heterocyclic core with demonstrated activity across antifungal, anticancer, and anti-inflammatory targets [1]. This compound belongs to a series where systematic variation of the N-benzyl and C4-aryl substituents modulates potency against cyclooxygenase-2 (COX-2) and cancer cell lines, making it a candidate for structure–activity relationship (SAR) studies and hit-to-lead optimization [2].

Supports COX-2 selectivity SAR studies using dual-methoxy benchmark
1,2,3-thiadiazole-5-carboxamide scaffold with differentiated N-benzyl and C4-aryl substitution
Fills anticancer SAR library gap with 4-methoxyphenyl/4-methoxybenzyl combination
Cell-based cytotoxicity profiling across multiple cancer lines
Probe candidate for Wnt pathway target deconvolution via thiadiazole core
Scaffold validated in reporter assays; substituent effects under exploration

N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Differentiation from Analogs


Within the 1,2,3-thiadiazole-5-carboxamide class, minor structural modifications produce substantial changes in biological activity. The N-benzyl analog lacking the 4-methoxy group on the benzyl ring shows COX-2 inhibitory activity (IC₅₀ = 12.3 µM) , while the 4-methyl analog (replacing the 4-methoxyphenyl at C4 with a methyl group) shifts potency toward HeLa cytotoxicity (IC₅₀ = 10.0 µM) . The target compound uniquely combines both methoxy substituents simultaneously—a structural feature absent from both comparators—potentially altering hydrogen-bonding capacity, lipophilicity, and target engagement in ways that cannot be predicted by simple additivity. Generic substitution with either mono-methoxy analog risks losing the synergistic electronic and steric contributions that the dual-methoxy architecture provides.

Target N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (dual methoxy architecture)
Analog risk N-Benzyl analog lacks 4-methoxy on benzyl, which may alter COX-2 binding and hydrogen-bond capacity
Structural substitution may shift selectivity profile — class-level SAR indicates electron-donating groups enhance hydrophobic pocket interaction
Target Same dual-methoxy compound as above
Analog risk 4-Methyl analog replaces C4 4-methoxyphenyl with methyl, eliminating the extended aromatic system critical for cytotoxicity SAR
Loss of lipophilic 4-methoxyphenyl group may reduce cellular uptake and target engagement — not a direct replacement for HeLa or other cell-line studies

N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Differentiation Evidence


COX-2 Inhibition: 4-Methoxybenzyl Advantage

The closest available comparator, N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (lacking the 4-methoxy group on the benzyl ring), exhibits COX-2 inhibition with an IC₅₀ of 12.3 µM, comparable to celecoxib . The target compound incorporates a 4-methoxy substituent on the benzyl moiety, introducing an additional hydrogen-bond acceptor and increasing electron density on the aromatic ring. While no direct head-to-head COX-2 data exist for the target compound, SAR principles across the 1,2,3-thiadiazole-5-carboxamide class indicate that electron-donating substituents on the N-aryl/benzyl ring consistently enhance COX-2 binding affinity through improved interactions with the enzyme's hydrophobic pocket [1].

COX-2 Inhibition
Class-level inference
Target: predicted ≤12.3 µM Comparator N-benzyl analog: IC₅₀ = 12.3 µM 4-Methoxybenzyl absent in comparator
Supports COX-2 selectivity SAR exploration; additional methoxy may enhance binding
No direct head-to-head data; SAR extrapolation from class literature
COX-2 inhibition Anti-inflammatory Thiadiazole SAR

Anticancer Potency: C4 4-Methoxyphenyl Differentiation

N-(4-Methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which replaces the C4 4-methoxyphenyl group with a methyl substituent, demonstrates HeLa cell cytotoxicity with an IC₅₀ of 10.0 µM . The target compound retains the 4-methoxybenzyl substituent while featuring a 4-methoxyphenyl group at C4—a larger, more lipophilic aromatic system. In the 1,3,4-thiadiazole series, 4-methoxyphenyl substitution at the corresponding position has been shown to enhance anticancer activity against SK-OV-3 cells (IC₅₀ = 19.5 µM) compared to unsubstituted or alkyl-substituted analogs [1]. The target compound's dual-methoxy architecture is expected to further modulate cytotoxicity through combined effects on cellular uptake and target engagement.

Anticancer Potency
Class-level inference
Target: potency not directly measured Comparator 4-methyl analog: HeLa IC₅₀ = 10.0 µM Target has 4-methoxyphenyl vs. methyl at C4
Structural differentiation enables unique cell-line cytotoxicity SAR
MTT assay data from vendor; 4-methoxyphenyl analogs show enhanced activity in literature
Anticancer activity HeLa cytotoxicity Thiadiazole SAR

Lipophilicity Advantage of Dual-Methoxy Substitution

The target compound (C₁₈H₁₇N₃O₃S, MW 355.4 g/mol) bears two methoxy substituents, distinguishing it from N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (C₁₇H₁₅N₃O₂S, MW 325.4 g/mol) and N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (C₁₃H₁₅N₃O₂S, MW 277.3 g/mol) . The additional oxygen atoms and extended aromatic surface increase calculated LogP by approximately 0.5–1.0 units relative to the N-benzyl analog, while maintaining compliance with Lipinski's Rule of Five (MW <500; HBD = 1; HBA = 6; rotatable bonds = 6). The predicted topological polar surface area (TPSA) of ~85 Ų remains within the favorable range for oral bioavailability (<140 Ų) [1].

Lipophilicity
Class-level inference
MW 355.4 g/mol vs. N-benzyl: +30.0 g/mol vs. 4-methyl: +78.1 g/mol ΔLogP ≈ +0.5–1.0
Differentiated solubility and permeability screening profile
Calculated properties; experimental logP/logD not reported
Lipophilicity Drug-likeness Physicochemical properties

Wnt Pathway Modulation by 1,2,3-Thiadiazole-5-Carboxamide Core

A chemical series based on the 1,2,3-thiadiazole-5-carboxamide (TDZ) core, which includes the target compound's scaffold, was identified through a Wnt-dependent reporter screen with sub-micromolar potency [1]. Target deconvolution studies revealed dual modulation of oxidative phosphorylation and SERCA2 as the mechanism of action [1]. While the specific substituent combination of the target compound (4-methoxybenzyl + 4-methoxyphenyl) was not individually profiled in this screen, the core scaffold's validated engagement with the Wnt pathway establishes a precedent for differentiated activity based on peripheral substitution patterns.

Wnt Pathway Modulation
Class-level inference
Scaffold: sub-µM potency in Wnt reporter assay Target: specific activity unmeasured Dual OxPhos/SERCA2 modulation confirmed for core
Positions compound as probe for substituent-dependent Wnt target engagement
TDZ core validated; individual compound profiling required
Wnt signaling Target deconvolution Oxidative phosphorylation

1,2,3-Thiadiazole-5-Carboxamides in Crop Protection

The 1,2,3-thiadiazole-5-carboxamide scaffold is validated in agriculture: tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a commercial plant activator that induces systemic acquired resistance (SAR) without direct antimicrobial activity, effectively controlling rice blast disease [1][2]. The target compound differs from tiadinil at both the N-aryl position (4-methoxybenzyl vs. 3-chloro-4-methylphenyl) and the C4 position (4-methoxyphenyl vs. methyl). These structural differences may alter the spectrum of plant pathogen protection or the induction threshold for SAR responses. Patent literature covering 1,2,3-thiadiazole carboxamide derivatives explicitly encompasses compounds with substituted benzyl and substituted phenyl groups for crop protection applications [3].

Crop Protection Potential
Class-level inference
Tiadinil (commercial TDZ): effective rice blast control at 100–200 g/ha Target: not tested; structural divergence at N-aryl and C4
Entry point for novel plant SAR inducer with differentiated protection spectrum
Agrochemical field trial data for tiadinil only; target requires de novo screening
Plant disease control Systemic acquired resistance Agrochemical

N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Application Scenarios


COX-2 Selective Inhibitor Lead Optimization

Researchers pursuing selective COX-2 inhibitors can deploy this compound as a dual-methoxy benchmark to systematically evaluate the contribution of the 4-methoxybenzyl substituent to COX-2 potency and selectivity. The N-benzyl analog (IC₅₀ = 12.3 µM) serves as the direct comparator; testing both compounds in parallel COX-1/COX-2 selectivity panels quantifies the selectivity gain conferred by the additional methoxy group . This head-to-head comparison directly informs SAR decisions for lead optimization.

Anticancer SAR Library: Thiadiazole-5-Carboxamide Scaffold

In cancer drug discovery, this compound fills a critical gap in SAR matrices by providing the combination of 4-methoxybenzyl (N-position) and 4-methoxyphenyl (C4-position) substituents. When screened alongside the 4-methyl analog (HeLa IC₅₀ = 10.0 µM) and the N-benzyl analog, the resulting cytotoxicity data across a panel of cancer cell lines (HeLa, MCF-7, HCT-116, SK-OV-3) reveals whether dual methoxy substitution enhances, diminishes, or shifts cell-line selectivity . This multi-compound comparison generates publishable SAR insights.

Next-Generation Plant SAR Inducers

Agrochemical companies developing plant activators can benchmark this compound against tiadinil (the commercial standard) and other 1,2,3-thiadiazole-5-carboxamide variants in rice blast and broad-spectrum fungal disease models. The structural divergence at both the N-aryl and C4 positions may confer a differentiated spectrum of pathogen protection or altered SAR induction kinetics, potentially yielding novel intellectual property in the crop protection space [1].

Wnt Pathway Probe for Target Deconvolution

The validated activity of the 1,2,3-thiadiazole-5-carboxamide core in Wnt pathway modulation (sub-micromolar potency in reporter assays) positions this compound as a probe candidate for chemical biology studies [2]. Its dual-methoxy substitution pattern may alter target engagement profiles (oxidative phosphorylation vs. SERCA2 modulation) compared to other analogs in the TDZ series. Procurement enables proteomics-based target deconvolution via affinity chromatography or photoaffinity labeling approaches.

Application
Selection Property
Validation Focus
COX-2 selectivity SAR studies
Dual-methoxy substitution benchmark
COX-1/COX-2 selectivity panel vs. N-benzyl analog
Anticancer cell-line profiling
4-Methoxyphenyl/4-methoxybenzyl combination
Cytotoxicity across HeLa, MCF-7, HCT-116, SK-OV-3 panels
Plant disease resistance research
Structural divergence from tiadinil
Broad-spectrum fungal disease models and SAR induction kinetics
Wnt signaling target deconvolution
1,2,3-thiadiazole-5-carboxamide core
OxPhos/SERCA2 modulation profiling via proteomics
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